

The Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-propyl-1,3-oxazole

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The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic and steric properties contribute to a wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery. The synthesis of specifically substituted oxazoles, particularly those bearing an alkyl group at the 4-position, is of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth literature review of the core synthetic methodologies for 4-alkyl-1,3-oxazoles, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in this field.

Core Synthetic Strategies

The construction of the 4-alkyl-1,3-oxazole ring can be achieved through several classical and modern synthetic strategies. This guide will focus on the most prominent and versatile methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, the Fischer oxazole synthesis, the Cornforth rearrangement, and various metal-catalyzed approaches.

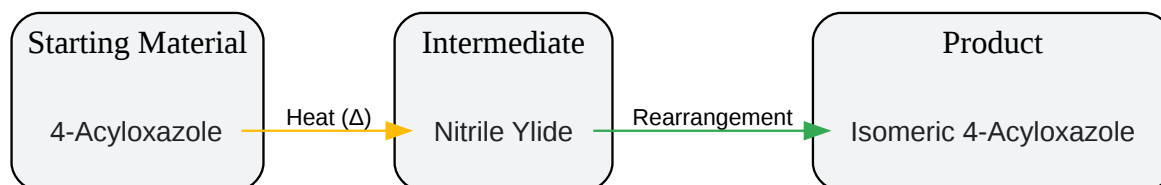
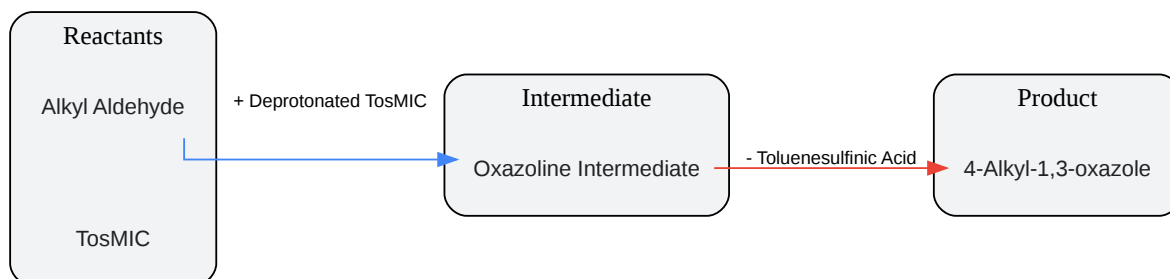
Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a venerable and widely employed method for the formation of oxazoles, first described independently by Sir Robert Robinson and Siegmund Gabriel in the

early 20th century.[1][2] The core of this reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][2]

Reaction Mechanism:

The mechanism commences with the protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered cyclic intermediate. Subsequent dehydration yields the aromatic oxazole ring.



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References

- 1. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
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